N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(benzo[d][1,3]dioxol-5-yl)oxalamide
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Description
Scientific Research Applications
Synthesis and Pharmacological Activity
Anticonvulsant Activity and Synthesis Approaches : Research on analogs of N-(benzyloxy)-2-azaspiro[4.4]nonane-1,3-dione, which showed significant anti-electroshock seizure activity, included the synthesis of several benzyloxy compounds with notable anticonvulsant properties. The study employed Topliss structure-activity and Craig plot analytical approaches, along with CLOG P analysis, to correlate physicochemical parameters with anticonvulsant activity (Farrar et al., 1993).
Antihypertensive Agents : A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones were synthesized and evaluated for their potential as antihypertensive agents in models of spontaneous hypertension. Certain derivatives showed promising results, pointing to the potential utility of such compounds in developing new antihypertensive medications (Caroon et al., 1981).
Anti-inflammatory Pharmaceuticals : The development of NOSH-aspirin, a hybrid molecule releasing nitric oxide and hydrogen sulfide, demonstrated potent anti-inflammatory properties. This compound, along with others in its class, showed significant cell growth inhibitory properties across various cancer cell lines, highlighting its potential as a novel class of anti-inflammatory pharmaceuticals (Kodela et al., 2012).
Structural and Mechanistic Insights
Molecular Structure and Drug Resistance : An investigation into the antitubercular drug candidate BTZ043, targeting the DprE1 subunit of decaprenylphosphoryl-β-d-ribose 2′-epimerase, provided crucial insights into benzothiazinone resistance mechanisms. The study established a baseline susceptibility for Mycobacterium tuberculosis strains before clinical trials, emphasizing the importance of monitoring for potential resistance development (Pasca et al., 2010).
Crystal Structure Analysis : The crystal structure analysis of active compounds offers deep insights into their potential mechanisms of action and interactions with biological targets. For instance, the crystal structure elucidation of the antitubercular benzothiazinone BTZ043 highlighted the compound's promise as an antitubercular drug candidate, providing a foundation for further drug development efforts (Richter et al., 2022).
Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O6/c20-15(18-8-12-9-24-17(25-12)5-1-2-6-17)16(21)19-11-3-4-13-14(7-11)23-10-22-13/h3-4,7,12H,1-2,5-6,8-10H2,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ANWJUGHLMFLHAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)OCC(O2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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